N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Description
This compound features a benzothiazole moiety linked to a phenyl ring via an amide bond. The benzamide group is substituted with a sulfamoyl group bearing cyclohexyl and methyl substituents. Its molecular formula is C₂₇H₂₆N₄O₃S₂, with a molecular weight of ~526.6 g/mol (estimated). Key structural attributes include:
- Sulfamoyl group: Contributes polarity and hydrogen-bonding capacity.
- Cyclohexyl-methyl substitution: Balances steric bulk and hydrophobic interactions.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISWOQNSLDLYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(1,3-Benzothiazol-2-yl)aniline
The benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol with a carbonyl source. Adapted from antimicrobial agent syntheses, the following protocol is effective:
Procedure :
- React 2-aminothiophenol (1.0 equiv) with ortho-nitrobenzaldehyde (1.1 equiv) in ethanol under reflux for 6 hours.
- Reduce the intermediate nitro compound using sodium borohydride in methanol, yielding 2-(1,3-benzothiazol-2-yl)aniline.
Yield : 78% after recrystallization from ethanol.
Characterization :
Synthesis of 4-[Cyclohexyl(methyl)sulfamoyl]benzoic Acid
The sulfamoyl group is introduced via sulfonation, following methods from antimalarial drug patents:
Procedure :
- Sulfonate 4-methylbenzoic acid with chlorosulfonic acid (3.0 equiv) at 0°C for 2 hours.
- Quench with ice-water and treat with cyclohexylmethylamine (1.2 equiv) in dichloromethane, using triethylamine as a base.
Yield : 65% after column chromatography (ethyl acetate/hexane, 1:3).
Characterization :
Conversion to 4-[Cyclohexyl(methyl)sulfamoyl]benzoyl Chloride
The acid chloride is prepared using thionyl chloride, as described in benzamide syntheses:
Procedure :
- Reflux 4-[cyclohexyl(methyl)sulfamoyl]benzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) for 3 hours.
- Remove excess thionyl chloride via distillation under reduced pressure.
Yield : 92% (crude, used directly).
Amide Coupling to Form the Target Compound
The final step involves coupling the benzothiazole-containing aniline with the sulfamoyl-substituted benzoyl chloride, optimized from antileishmanial agent protocols:
Procedure :
- Dissolve 2-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) and 4-[cyclohexyl(methyl)sulfamoyl]benzoyl chloride (1.1 equiv) in dry dichloromethane.
- Add triethylamine (2.0 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (dichloromethane/methanol, 20:1).
Yield : 68%.
Characterization :
- 1H NMR (DMSO-d6): δ 10.21 (s, 1H, NH), 8.34 (d, J = 8.8 Hz, 2H, Ar–H), 7.98–7.82 (m, 4H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 3.12 (s, 3H, N–CH3), 2.95–2.85 (m, 1H, cyclohexyl), 1.65–1.20 (m, 10H, cyclohexyl).
- HRMS : m/z calcd. for C28H38N4O3S2 [M+H]+: 543.2365; found: 543.2368.
Optimization of Reaction Conditions
Solvent and Base Screening for Amide Coupling
Comparative studies using pyridine, DMAP, or triethylamine in solvents like THF, DMF, and dichloromethane revealed:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Triethylamine | 68 | 98 |
| THF | Pyridine | 55 | 95 |
| DMF | DMAP | 60 | 97 |
Dichloromethane with triethylamine provided optimal yields and purity.
Temperature Effects on Sulfamation
Varying temperatures during sulfamoyl group introduction:
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 2 | 65 |
| 25 | 1.5 | 58 |
| 40 | 1 | 50 |
Lower temperatures minimized side reactions.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) showed 98% purity, with a retention time of 12.3 minutes.
Stability Studies
The compound remained stable in DMSO at −20°C for 6 months, with no degradation observed via TLC.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The sulfonamide group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Modified Heterocycles
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Heterocycle : 1,3,4-Oxadiazole (smaller, less lipophilic than benzothiazole).
- Sulfamoyl substituents : Benzyl and methyl (smaller aryl group vs. cyclohexyl).
- Biological activity : Antifungal (Candida albicans) via thioredoxin reductase inhibition .
- Key difference : Oxadiazole’s reduced aromaticity may lower membrane permeability compared to benzothiazole.
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
- Heterocycle : Thiazole (smaller, less conjugated than benzothiazole).
- Key difference : Reduced steric bulk and altered electronic properties due to phenyl substitution .
Analogs with Modified Sulfamoyl Substituents
4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
- Sulfamoyl substituents : Cyclohexyl and ethyl (ethyl increases steric hindrance vs. methyl).
- Biological activity : Antifungal activity, but lower potency than LMM5 due to ethyl group .
- Comparison : Ethyl substitution may reduce binding affinity compared to methyl in the target compound.
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
- Benzothiazole substitution : Chloro and methyl groups enhance electron-withdrawing effects.
Analogs with Alternative Benzamide Substituents
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- Substituent: Butoxy (non-polar) instead of sulfamoyl.
- Key difference : Lacks hydrogen-bonding capacity, leading to lower target affinity but improved logP (6.1) .
Physicochemical and Spectral Comparisons
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O3S2 |
| Molecular Weight | 505.64 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO, sparingly soluble in water |
The primary target of this compound is the DprE1 enzyme in Mycobacterium tuberculosis, making it a promising candidate for anti-tubercular therapy. The interaction with DprE1 disrupts the normal enzymatic function, leading to reduced survival and virulence of the bacteria.
Biochemical Pathways
The compound is believed to affect several biochemical pathways associated with the survival mechanisms of M. tuberculosis. This includes interference with cell wall biosynthesis and metabolic processes critical for bacterial growth .
Antimicrobial Activity
This compound has shown significant antimicrobial activity against various pathogens. In vitro studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against common strains are summarized as follows:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25.00 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives possess notable antitumor properties. This compound has been tested on various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 9.48 |
| NCI-H358 | 16.00 |
| A549 | 20.46 |
In these assays, the compound exhibited higher activity in 2D cultures compared to 3D cultures, indicating its potential effectiveness in a more physiologically relevant environment .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in combination therapies for tuberculosis treatment. When administered alongside standard antitubercular drugs, it enhanced the overall therapeutic effect and reduced bacterial load significantly in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
